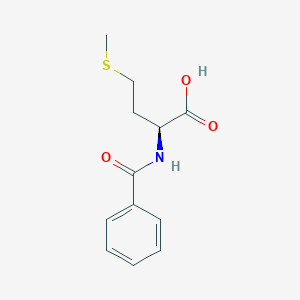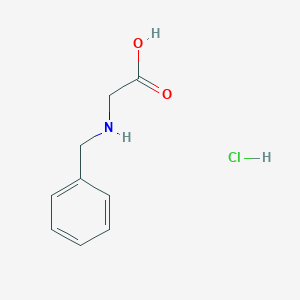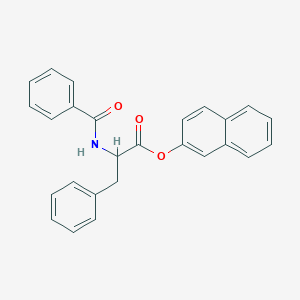
AC-Tyr(tbu)-OH
概要
説明
AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group at the amino terminus and a tert-butyl ester group at the carboxyl terminus. These modifications enhance the compound’s stability and solubility, making it useful in various chemical and biological applications.
科学的研究の応用
AC-Tyr(tbu)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying reaction mechanisms.
Biology: Employed in the study of protein structure and function, particularly in the context of tyrosine residues.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications
作用機序
Target of Action
AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine . Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The primary targets of this compound are likely to be proteins that interact with tyrosine residues, particularly those involved in tyrosine-based protein labeling .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, in the context of protein labeling, this compound can be activated by a photocatalyst to generate phenoxyl radicals . These radicals can then react with tyrosine residues on proteins, leading to the covalent attachment of the this compound molecule . This process allows for the selective labeling of proteins at tyrosine sites.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving proteins with tyrosine residues. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can affect a variety of biochemical processes, including signal transduction, cell growth, and differentiation . By labeling tyrosine residues, this compound could potentially influence these pathways.
Pharmacokinetics
It is known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism of this compound would likely involve the removal of the acetyl and tert-butyl groups, followed by further metabolism of the resulting tyrosine molecule . The impact of these ADME properties on the bioavailability of this compound would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The result of this compound’s action is the selective labeling of proteins at tyrosine residues . This can be used to study the function of these proteins, their interactions with other molecules, and their role in various biochemical pathways . In addition, the labeling of proteins can also be used to detect and quantify these proteins in complex biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the concentration of this compound, the presence of a suitable photocatalyst, and the intensity and duration of light exposure . Furthermore, factors such as pH and temperature could also influence the stability and efficacy of this compound .
生化学分析
Biochemical Properties
AC-Tyr(tbu)-OH plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, tyrosine residues are found in the active sites of numerous enzymes and play an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which highlights its importance in human disease states, such as Alzheimer’s disease and cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins have emerged as relevant tools in this context .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr(tbu)-OH typically involves the protection of the amino and carboxyl groups of tyrosine. The amino group is acetylated using acetic anhydride, while the carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to drive the reactions to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. These methods allow for the efficient production of large quantities of the compound with high purity .
化学反応の分析
Types of Reactions
AC-Tyr(tbu)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and deprotected tyrosine.
Substitution: Various substituted tyrosine derivatives.
類似化合物との比較
Similar Compounds
N-acetyl-L-tyrosine ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
N-acetyl-L-tyrosine methyl ester: Contains a methyl ester group.
N-acetyl-L-tyrosine isopropyl ester: Features an isopropyl ester group
Uniqueness
AC-Tyr(tbu)-OH is unique due to its tert-butyl ester group, which provides enhanced stability and solubility compared to other ester derivatives. This makes it particularly useful in applications where these properties are critical .
特性
IUPAC Name |
(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















